![molecular formula C14H10ClNO4 B3984447 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3984447.png)
3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde
Overview
Description
3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde is not well understood. However, it is believed to act as an inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, division, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various systems. In vitro studies have shown that it can inhibit the activity of protein kinases, leading to the suppression of cell growth and division. In vivo studies have shown that it can also induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous systems.
Future Directions
There are several future directions for the use of 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde in scientific research. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, it can be used as a starting material for the synthesis of new compounds with potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in different fields.
Scientific Research Applications
3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used in scientific research for various applications. One of the significant applications is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. It has also been used in the synthesis of biologically active molecules, such as inhibitors of protein kinases.
properties
IUPAC Name |
3-chloro-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJKXZVSUOJIKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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